Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate
Description
Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate is a spirocyclic carbamate derivative characterized by a 1-azaspiro[4.5]decane core. This compound, with the molecular formula C₁₃H₂₄N₂O₂ and molecular weight 256.35 g/mol (CAS: 2219371-51-2), serves as a critical intermediate in pharmaceutical synthesis due to its rigid spirocyclic structure, which enhances conformational stability and receptor selectivity . Its applications span drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes .
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-9-14(15-10-11)7-5-4-6-8-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVABHNOIZYPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCCCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in the Spiro Ring System
Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate (B82624)
- Molecular Formula : C₁₂H₂₂N₂O₃
- Key Features : Replaces one nitrogen atom in the spiro ring with oxygen (1-oxa-8-aza), reducing basicity and altering hydrogen-bonding capacity.
- Applications: Used in medicinal chemistry for its improved solubility compared to purely nitrogenous analogs .
Tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate
Fluorinated Derivatives
tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
Variations in Spiro Ring Size
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate (PB03072)
- Molecular Formula : C₁₀H₁₈N₂O₂
Functional Group Modifications
tert-Butyl (4-(2-(8-(4-(4-fluorophenyl)-4-oxobutyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)ethyl)phenyl)carbamate (Compound 10)
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate | C₁₃H₂₄N₂O₂ | 256.35 | 2219371-51-2 | 1-aza, spiro[4.5]decane |
| tert-Butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate | C₁₂H₂₂N₂O₃ | 242.32 | B82624 | 1-oxa-8-aza, spiro[4.5]decane |
| tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate | C₁₄H₂₄F₂N₂O₂ | 290.35 | 2306249-46-5 | Difluoro, 8-aza, spiro[4.5]decane |
| tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate | C₁₀H₁₈N₂O₂ | 198.26 | 1181816-12-5 | 2-aza, spiro[3.3]heptane |
Research Findings and Implications
- Heteroatom Impact: Oxygen-containing analogs (e.g., 1-oxa-8-aza) exhibit lower basicity but improved aqueous solubility, making them suitable for intravenous formulations .
- Fluorination Effects : Fluorinated derivatives show enhanced metabolic stability and CNS penetration, critical for neurotherapeutic agents .
- Ring Size and Reactivity : Smaller spiro systems (e.g., spiro[3.3]heptane) prioritize synthetic accessibility, while larger systems (spiro[4.5]decane) favor target engagement .
Biological Activity
Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate is a spirocyclic compound with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article examines its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- CAS Number : 2241128-08-3
The compound features a unique spirocyclic structure, which may influence its interaction with biological targets, potentially leading to various pharmacological effects.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. A common synthetic route includes:
-
Reagents :
- Tert-butyl chloroformate
- Spirocyclic amine
- Base (e.g., triethylamine)
-
Reaction Conditions :
- Mild temperature conditions to facilitate the reaction while minimizing side reactions.
- Neutralization of hydrochloric acid formed during the reaction.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modifying their activity.
Antimicrobial Activity
Recent studies have indicated that azaspiro compounds, including this compound, exhibit significant antimicrobial properties. For instance:
- Case Study : A series of azaspiro analogs were evaluated for their antibacterial and antitubercular activities. The results showed that certain structural modifications enhanced their efficacy against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .
Neuroprotective Effects
Research has explored the neuroprotective potential of related compounds against oxidative stress-induced cell death:
- Study Overview : The neuroprotective effects were evaluated using human SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by tert-butyl hydroperoxide (TBHP). Compounds exhibiting similar structures demonstrated protective effects via activation of the ERK/MAPK and PI3K/Akt signaling pathways .
Antioxidant Activity
The antioxidant properties of azaspiro compounds have been linked to their ability to scavenge free radicals:
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antioxidant | Quenching free radicals |
| Bacopa monnieri | Neuroprotective | Activation of ERK/MAPK and PI3K/Akt pathways |
These findings suggest that the compound may offer therapeutic benefits in conditions characterized by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
